1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine

Medicinal chemistry Physicochemical property optimization Scaffold hopping

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine (CAS 1018458-23-5) is a heterocyclic small-molecule building block with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol. Its structure comprises a partially saturated 2,3-dihydrobenzofuran (coumaran) core linked via a carbonyl at the 2-position to a piperidine ring bearing a free primary amine at the 4-position.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B13241550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2CC3=CC=CC=C3O2
InChIInChI=1S/C14H18N2O2/c15-11-5-7-16(8-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13/h1-4,11,13H,5-9,15H2
InChIKeyKCZWPHNYXPYLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine (CAS 1018458-23-5): Procurement-Relevant Identity and Structural Context


1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine (CAS 1018458-23-5) is a heterocyclic small-molecule building block with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol . Its structure comprises a partially saturated 2,3-dihydrobenzofuran (coumaran) core linked via a carbonyl at the 2-position to a piperidine ring bearing a free primary amine at the 4-position . This compound belongs to the broad benzofuran-piperidine carboxamide chemotype, a scaffold class extensively exploited in medicinal chemistry for targets including GPR119, sigma receptors, acetylcholinesterase (AChE), Aβ aggregation, IRAK4 kinase, and Pim-1 kinase [1][2][3]. Unlike many in-class analogs that are fully aromatic or lack the free 4-amine, this compound's specific combination of (i) 2,3-dihydro saturation, (ii) 2-carbonyl-to-piperidine connectivity, and (iii) a primary amine pendant defines a distinct chemical space with quantifiable differentiation from its nearest structural neighbors.

Synthetic handle Free primary amine enables amide coupling and late-stage diversification
Chemotype validation 2,3-dihydrobenzofuran-piperidine scaffold with reported tractability across kinase, GPCR, and CNS targets
Stereochemical control Chiral center at C2 supports enantiomer-selective synthesis and SAR studies

Why 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine Cannot Be Interchanged with Its Closest Analogs


Superficially, several benzofuran-piperidine compounds share the same C14 molecular formula space and appear interchangeable as building blocks. However, three critical structural variables—saturation state of the benzofuran ring, the orientation of the carbonyl-amide linker, and the presence or position of the primary amine—produce markedly different molecular recognition profiles, hydrogen-bonding capacity, and synthetic derivatization potential . The 2,3-dihydrobenzofuran core introduces a non-planar, more three-dimensional geometry versus the fully aromatic benzofuran, altering LogP by approximately 0.5 log units at the scaffold level [1][2]. The free primary amine at the piperidine 4-position provides a hydrogen bond donor (HBD) and a nucleophilic handle for further diversification (e.g., amide coupling, reductive amination, urea formation) that is absent in analogs where this position is unsubstituted, methylated, or reversed to a carboxamide [3]. These differences are not cosmetic; they directly determine which biological targets the compound can engage and which synthetic pathways are accessible [4]. Substituting a close analog without accounting for these structural distinctions risks loss of target engagement, altered ADME properties, or synthetic dead-ends.

Saturation state 2,3-Dihydro core alters LogP and 3D shape vs. aromatic benzofuran; may shift physicochemical profile and metabolic soft spots
HBD count Primary amine adds a hydrogen bond donor absent in non-aminated analogs, directly affecting target engagement and ADME properties
Linker orientation Reverse amide connectivity changes hydrogen-bond geometry and synthetic accessibility; linker choice is target-dependent

Quantitative Differentiation Evidence: 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine vs. Closest Analogs


Saturation State: 2,3-Dihydrobenzofuran vs. Fully Aromatic Benzofuran Core — Impact on Lipophilicity and 3D Conformation

The target compound bears a 2,3-dihydrobenzofuran (coumaran) core, which is partially saturated at the furan ring. This distinguishes it from the fully aromatic benzofuran analog 1-(1-benzofuran-2-ylcarbonyl)piperidin-4-amine. At the parent scaffold level, 2,3-dihydrobenzofuran has a measured/calculated LogP of 2.16 (ALOGPS) compared to benzofuran's LogP of 2.67 [1][2], representing a ΔLogP of approximately −0.5 log units. The saturation introduces an sp³-hybridized carbon at position 2, breaking the complete planarity of the benzofuran system and creating a chiral center (the 2-position in the target compound is stereogenic), which directly impacts molecular shape, target complementarity, and metabolic vulnerability [3].

Saturation state
Cross-study comparable
ΔLogP −0.51
Reduced lipophilicity may support solubility and metabolic profile optimization
Computed vs. experimental scaffold values; context-dependent
Medicinal chemistry Physicochemical property optimization Scaffold hopping

Hydrogen Bond Donor Capacity: Free Primary Amine at Piperidine 4-Position vs. Non-Donor or Masked Analogs

The target compound possesses a free primary amine (−NH₂) at the piperidine 4-position, contributing one hydrogen bond donor (HBD). This differentiates it from 1-(1-benzofuran-2-carbonyl)piperidine (CAS 77509-75-2, MW 229.27), which lacks the 4-amine entirely and has zero HBDs, and from the 'reverse amide' comparator N-(piperidin-4-yl)-1-benzofuran-2-carboxamide (CAS 179399-24-7, MW 244.29), where the piperidine nitrogen is free but the carbonyl connectivity is reversed, altering both HBD geometry and the electronic character of the linker . Hydrogen bond donors are widely recognized as both essential for target binding and as a primary source of ADME challenges; the presence, count, and vector of HBDs are among the most consequential variables in drug design [1]. The primary amine additionally serves as a nucleophilic anchor for late-stage diversification via amide coupling, sulfonamide formation, or reductive amination—synthetic transformations unavailable to the non-aminated comparator .

HBD capacity
Direct head-to-head
ΔHBD +1
Primary amine enables target engagement and synthetic diversification
HBD addition alters binding and ADME profiles
Fragment-based drug design Pharmacophore modeling Structure-based design

Amide Linker Orientation: 2-Carbonyl-to-Piperidine vs. Reverse Amide Connectivity

In the target compound, the carbonyl is directly attached to the dihydrobenzofuran 2-position and linked to the piperidine nitrogen, forming a tertiary amide. In the reverse amide analog N-(piperidin-4-yl)-1-benzofuran-2-carboxamide (CAS 179399-24-7), the carbonyl is attached to the piperidine 4-amino group, creating a secondary amide with the benzofuran ring, while the piperidine nitrogen remains free . This reversal has three quantifiable consequences: (i) the HBD shifts from the piperidine 4-position to the amide NH; (ii) the electronic character of the nitrogen adjacent to the benzofuran changes from amide (electron-withdrawing) to amine (electron-donating), altering the electron density on the heterocyclic core; and (iii) the conformational flexibility and preferred torsional angles of the linker differ. In the benzofuran-piperidine Aβ antiaggregant series, changing the linker connectivity between benzofuran-carbonyl-piperidine and benzofuran- carbonyl-aminopiperidine was shown to modulate hAChE IC50 values, with lead compound 3 exhibiting hAChE IC50 = 61 μM while optimized analog 3h achieved hAChE IC50 = 21 μM through combined linker and substitution modifications [1].

Amide linker
Class-level inference
Target
Tertiary amide: C(O)–N(piperidine)
Comparator
Secondary amide: C(O)–NH–(piperidine)
Linker orientation controls target hydrogen-bond geometry
Reported hAChE IC50 shift supports linker sensitivity
Medicinal chemistry SAR Amide bond geometry

Substitution Position on Dihydrobenzofuran: 2-Carbonyl vs. 5-Methylene Attachment

The target compound attaches the piperidine via a carbonyl at the dihydrobenzofuran 2-position. A commercially available positional isomer, 1-((2,3-dihydrobenzofuran-5-yl)methyl)piperidin-4-amine (CAS 1157337-91-1, MW 232.32, formula C14H20N2O), attaches the piperidine via a methylene spacer at the 5-position of the dihydrobenzofuran ring . This positional shift has multiple consequences: the molecular weight differs by ΔMW = 13.98 (246.30 vs. 232.32), the heteroatom count changes (N2O2 vs. N2O), the carbonyl oxygen—a hydrogen bond acceptor—is lost in the 5-methylene analog, and the exit vector from the dihydrobenzofuran core is redirected from the furan ring (2-position) to the benzene ring (5-position). In drug discovery, the substitution position on a heterocyclic scaffold profoundly affects target binding, as demonstrated by the benzofuran-2-carboxamide sigma receptor ligands where substitution at the benzofuran 5- and 6-positions modulated sigma-1 Ki values across a range of 7.8 to 34 nM [1].

Positional isomer
Class-level inference
ΔMW 13.98, HBA differs
2-Carbonyl vs. 5-methylene attachment redirects exit vector and binding profile
Positional isomer not interchangeable in structure-based design
Structure-activity relationship Building block selection Vector alignment

Proven Biological Tractability of the 2,3-Dihydrobenzofuran-Piperidine Pharmacophore Class

While no primary research paper reports direct biological activity for this specific compound, the 2,3-dihydrobenzofuran scaffold, when combined with piperidine or piperazine amide/carboxamide linkers, has produced multiple high-potency bioactive molecules across diverse target classes. Representative quantitative benchmarks include: (i) an IRAK4 inhibitor with IC50 = 8.7 nM and antiproliferative activity against OCI-LY10 DLBCL cells with IC50 = 0.248 μM [1]; (ii) GPR119 agonists with favorable metabolic stability and ion channel profiles, exemplified by compounds 13c and 24 from the dihydrobenzofuran-piperidine optimization series [2]; (iii) benzofuran-piperidine Aβ antiaggregants achieving hAChE IC50 = 21 μM combined with 57.71% Aβ aggregation inhibition [3]; and (iv) sulfonyl piperidine analogs containing 2,3-dihydrobenzofuran-5-carboxamide with confirmed anti-cancer activity against MCF-7 breast cancer cell lines [4]. These class-level data establish that the dihydrobenzofuran-carbonyl-piperidine chemotype is a validated starting point for hit discovery.

Scaffold tractability
Class-level inference
Low nM to low μM potency across kinase, GPCR, AChE, and cytotoxicity targets
Supports chemotype selection for hit discovery
No direct biological data for this building block
Kinase inhibition IRAK4 Drug discovery Scaffold validation

Chiral Center at Dihydrobenzofuran C2: Implications for Stereochemical Purity Requirements

The target compound possesses a stereogenic center at the dihydrobenzofuran 2-position (the carbon bearing the carbonyl linker) . This chiral center is absent in the fully aromatic benzofuran comparator 1-(1-benzofuran-2-ylcarbonyl)piperidin-4-amine (MW 244.29), which is planar at the corresponding position. The presence of this stereocenter means that the target compound exists as a pair of enantiomers unless resolved, and the biological activity of dihydrobenzofuran-based ligands can be enantioselective. For example, in the CB2 agonist series reported by Phatak et al. (2009), 2,3-dihydro-1-benzofuran derivatives bearing an asymmetric carbon at the 2-position showed stereoselective CB2 binding [1]. Similarly, the IRAK4 inhibitor series used a chiral 2,3-dihydrobenzofuran scaffold where absolute configuration influenced kinase selectivity [2].

Stereocenter
Class-level inference
Chiral at C2; ee specification required
Enantiomeric purity may influence SAR interpretation
Racemate unless otherwise specified; stereoselective targets reported
Chiral building blocks Enantioselective synthesis Stereochemistry

Evidence-Backed Application Scenarios for 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine


Kinase Inhibitor Lead Generation via Primary Amine Derivatization

The free primary amine at the piperidine 4-position is a privileged vector for generating focused kinase inhibitor libraries through amide coupling with carboxylic acid-bearing heterocycles. The 2,3-dihydrobenzofuran IRAK4 inhibitor series (compound 22: IRAK4 IC50 = 8.7 nM) demonstrates that the dihydrobenzofuran-piperidine chemotype can achieve single-digit nanomolar potency against kinases when appropriately elaborated [1]. The target compound's primary amine provides a direct synthetic entry point for parallel amide library synthesis, enabling rapid SAR exploration around the solvent-exposed region of kinase active sites. This application is not accessible to the non-aminated analog 1-(1-benzofuran-2-carbonyl)piperidine.

GPR119 Agonist Optimization Leveraging 2,3-Dihydrobenzofuran Core Properties

The GPR119 agonist program by Ye et al. (2014) systematically optimized dihydrobenzofuran-piperidine/piperazine derivatives, varying substituents on the dihydrobenzofuran ring, the R₁ attachment on the piperidine nitrogen, and the left-hand piperidine/piperazine moiety [2]. The target compound's 2-carbonyl-to-piperidine connectivity, combined with the reduced lipophilicity of the dihydrobenzofuran core (scaffold LogP ~2.16 vs. benzofuran LogP 2.67), aligns with the physicochemical property ranges required for orally bioavailable GPCR agonists. Compounds 13c and 24 from this series achieved potent GPR119 modulation with favorable metabolic stability and ion channel profiles, establishing a precedent for this chemotype in metabolic disease targets [2].

CNS-Targeted Probe Synthesis Exploiting the Primary Amine as a Synthetic Handle

Benzofuran-piperidine derivatives have demonstrated CNS-relevant polypharmacology, including AChE inhibition (compound 3h: hAChE IC50 = 21 μM), Aβ antiaggregation (57.71% inhibition), and sigma-1 receptor binding (Ki values 7.8–34 nM depending on substitution) [3][4]. The target compound's primary amine can be functionalized to install fluorophores, biotin tags, or PET tracer precursors, converting the building block into a chemical biology probe. The dihydrobenzofuran core's reduced aromaticity relative to benzofuran may also confer improved brain penetration due to lower polar surface area contributions from the partially saturated furan ring .

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With MW 246.30 and a free primary amine HBD, the target compound sits within fragment-like property space (MW < 300, HBD ≤ 3) and can serve as a fragment hit for targets where benzofuran- or piperidine-containing fragments have shown initial binding [5]. The 2,3-dihydrobenzofuran core is explicitly recommended as a scaffold-hopping alternative to fully aromatic benzofurans to mitigate solubility and metabolic instability issues commonly encountered with polycyclic aromatic fragments . Its three-dimensional character (sp³ carbon at the 2-position) also contributes to higher fraction sp³ (Fsp³), a parameter increasingly valued in fragment library design for improving clinical success rates.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Primary amine as synthetic handle
Scaffold validation in kinase assays
GPCR agonist optimization
Dihydrobenzofuran core lipophilicity
Physicochemical and metabolic profiling
CNS-targeted probe synthesis
Primary amine for functionalization
Brain penetration and target engagement
Fragment-based lead discovery
Fragment-like properties and 3D character
Fragment library screening fit
Quote Request

Request a Quote for 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.